![molecular formula C11H20O B13300894 {Spiro[4.5]decan-1-yl}methanol](/img/structure/B13300894.png)
{Spiro[4.5]decan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Spiro[45]decan-1-yl}methanol is a spiro compound characterized by a unique bicyclic structure where two rings share a single common atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {Spiro[4.5]decan-1-yl}methanol typically involves the formation of the spirocyclic core followed by functionalization to introduce the methanol group. One common method involves the use of radical chemistry, where a carbohydrate skeleton is fused with a spiro-heterocycle . Another approach is the stereoselective synthesis from d-glucose, which provides a controlled route to the desired spiroacetal structures .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would typically include large-scale radical reactions or stereoselective synthesis processes.
Análisis De Reacciones Químicas
Types of Reactions
{Spiro[4.5]decan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups at specific positions on the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce spirocyclic alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
{Spiro[4.5]decan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Industry: Utilized in the development of new materials with specific mechanical or chemical properties.
Mecanismo De Acción
The mechanism of action of {Spiro[4.5]decan-1-yl}methanol involves its interaction with specific molecular targets. For instance, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, competing with natural substrates and inhibiting its activity . This inhibition can mimic hypoxic conditions, leading to the stabilization of hypoxia-inducible factors and subsequent upregulation of target genes involved in erythropoiesis and angiogenesis.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]decanone: Shares the spirocyclic core but lacks the methanol group.
Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system.
Spiropentadiene: A highly strained spirocyclic compound with different ring sizes.
Uniqueness
{Spiro[4.5]decan-1-yl}methanol is unique due to its specific spirocyclic structure combined with the methanol functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H20O |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
spiro[4.5]decan-4-ylmethanol |
InChI |
InChI=1S/C11H20O/c12-9-10-5-4-8-11(10)6-2-1-3-7-11/h10,12H,1-9H2 |
Clave InChI |
PEBXLGHNYDWHNC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CCCC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



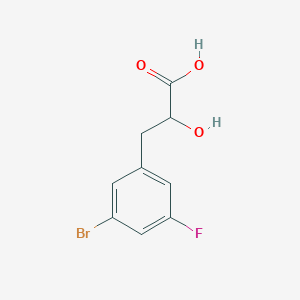
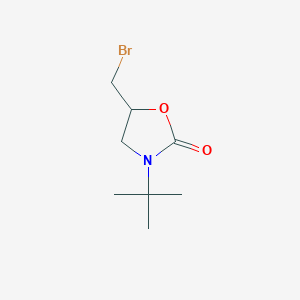
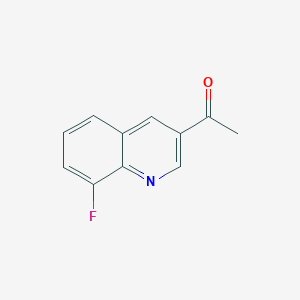
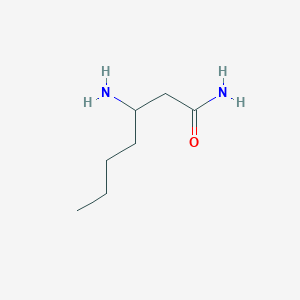
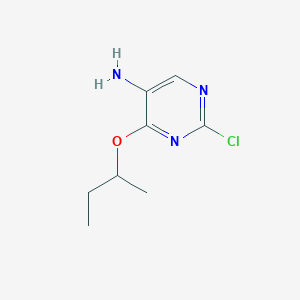
![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)

![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
![8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13300862.png)
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)
![N-[(3,4-dibromophenyl)methyl]cyclopropanamine](/img/structure/B13300900.png)
![3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13300901.png)
